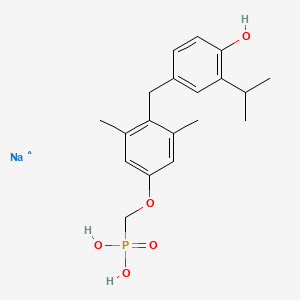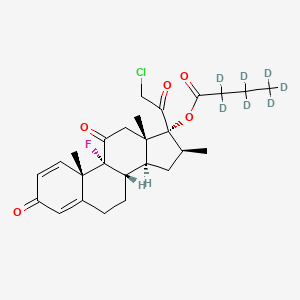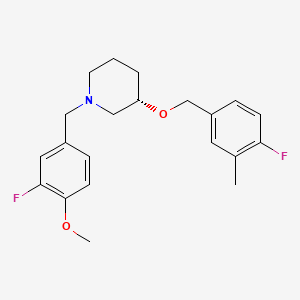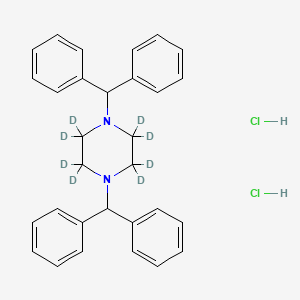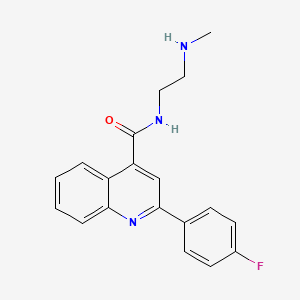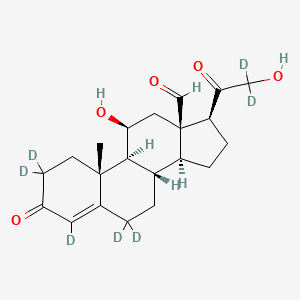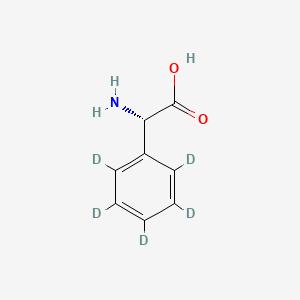
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is a complex chemical compound that serves as a versatile tool in scientific research. It is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its unique structural components, including an azide group and a desthiobiotin moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin involves multiple steps, starting with the preparation of the TAMRA dye derivative. The azide group is introduced through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups. This reaction is typically carried out under mild conditions using copper sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC). The compound is then lyophilized and stored under controlled conditions to maintain its stability .
化学反应分析
Types of Reactions
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions with alkyne-containing molecules through CuAAC.
Cycloaddition Reactions: Strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
Copper Sulfate and Sodium Ascorbate: Used as catalysts in CuAAC reactions.
DBCO and BCN: Used in SPAAC reactions.
Major Products Formed
The major products formed from these reactions are bioconjugates, where this compound is linked to other biomolecules, enhancing their detection and analysis in various assays .
科学研究应用
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biomolecules.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies.
Industry: Applied in the development of diagnostic assays and biosensors
作用机制
The mechanism of action of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin involves its ability to form stable bioconjugates through CuAAC and SPAAC reactions. The azide group reacts with alkyne-containing molecules, forming a triazole linkage. This allows for the precise targeting and labeling of specific biomolecules, facilitating their detection and analysis in various assays .
相似化合物的比较
Similar Compounds
(5,6)TAMRA-PEG3-Azide: Similar in structure but lacks the desthiobiotin moiety.
Biotin-PEG3-Azide: Contains a biotin moiety instead of desthiobiotin.
TAMRA-PEG3-Alkyne: Contains an alkyne group instead of an azide group
Uniqueness
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is unique due to its combination of a fluorescent dye, PEG linkers, an azide group, and a desthiobiotin moiety. This combination allows for versatile applications in bioconjugation, fluorescence labeling, and targeted protein degradation, making it a valuable tool in various fields of scientific research .
属性
分子式 |
C114H162N22O28 |
|---|---|
分子量 |
2288.6 g/mol |
IUPAC 名称 |
4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/2C57H81N11O14/c1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(56(73)74)47(37-41)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54;1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(47(37-41)56(73)74)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54/h2*11-16,37-40,48H,6-10,17-36H2,1-5H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t2*40-,48+/m00/s1 |
InChI 键 |
XCDYPCCUECTTNP-VRDNYPGUSA-N |
手性 SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-] |
规范 SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)


![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)
